molecular formula C13H18N4O2 B8571994 Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B8571994
M. Wt: 262.31 g/mol
InChI Key: OSQCBANRUCVEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H18N4O2/c1-5-19-12(18)8-7-15-10-6-9(13(2,3)4)16-17(10)11(8)14/h6-7H,5,14H2,1-4H3

InChI Key

OSQCBANRUCVEMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C(C)(C)C)N=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-tert-butyl-1H-pyrazol-5-amine (484 mg, 3.48 mmol, 1 eq.) and ethyl 2-cyano-3-ethoxyacrylate (590 mg, 3.49 mmol, 1.00 eq.) in acetic acid (10 mL) was stirred for 16 h at 100° C. under nitrogen. After cooling, the resulting mixture was concentrated under vacuum. The pH value of the solution was adjusted to 8 with saturated aqueous NaHCO3 solution and extracted with ethyl acetate (100 mL×3). The organic layers were combined, dried and concentrated under reduced pressure. The residue was applied onto a silica gel column with CH2Cl2/MeOH (30:1) as an eluent to obtain the corresponding product as a white solid: LCMS (m/e) 263 (M+H); 1H NMR (300 MHz, DMSO-d6) δ ppm 8.56 (s, 1H), 8.40-8.38 (broad, d, J=6.0 Hz, 2H), 6.48 (s, 1H), 4.33 (q, J=7.2 Hz, 2H), 1.37-1.31 (m, 12H).
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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